N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
“N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H16N2O2S . This indicates that it contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.39 . It has a density of 1.3±0.1 g/cm3, and it boils at 617.9±55.0 °C at 760 mmHg . The exact mass is 312.093262, and it has a LogP value of 1.75 .Scientific Research Applications
Synthesis and Structural Modifications
The synthesis and structural modification of benzothiazines, including derivatives like N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have been a significant area of research. Benzothiazines are heterocyclic compounds with versatile industrial uses and show promise as herbicides. Their role in drug discovery is notable, with potential actions as drug candidates for treating a range of diseases including cancer, hypertension, and microbial infections. The nitrogen-sulfur axis and structural similarity with phenothiazine drugs suggest these compounds could be developed into treatments for various diseases (Mir, Dar, & Dar, 2020).
Anticancer Potential
Benzothiazoles, the core structure within benzothiazines, have shown extensive pharmaceutical applications. Their derivatives possess a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and notably, antitumor activities. The simple 2-arylbenzothiazoles are potential antitumor agents, with some compounds containing the benzothiazole ring system already in clinical use for various diseases and disorders. This underlines the importance of benzothiazoles and their derivatives in drug discovery, particularly in the development of cancer therapies (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives are known for their wide range of biological properties, including antimicrobial and anti-inflammatory activities. These activities are crucial for the development of new chemotherapeutics, making benzothiazoles an attractive scaffold for drug development. The ongoing exploration and modification of benzothiazoles aim to harness these properties for therapeutic applications, highlighting their potential in addressing antimicrobial resistance and inflammation-related diseases (Ahmed et al., 2012).
Properties
IUPAC Name |
N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(18-11-12-6-2-1-3-7-12)10-15-17(21)19-13-8-4-5-9-14(13)22-15/h1-9,15H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUQSVWLOPCDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332154 |
Source
|
Record name | N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26657503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
256955-60-9 |
Source
|
Record name | N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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